molecular formula C7H16Cl6O5Si2 B14652335 Carbonic acid;3-trichlorosilylpropan-1-ol CAS No. 41423-05-6

Carbonic acid;3-trichlorosilylpropan-1-ol

Cat. No.: B14652335
CAS No.: 41423-05-6
M. Wt: 449.1 g/mol
InChI Key: BVGGAYZDMAXCSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid;3-trichlorosilylpropan-1-ol: is a unique chemical compound that combines the properties of carbonic acid and a trichlorosilyl functional group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid;3-trichlorosilylpropan-1-ol typically involves the reaction of 3-chloropropanol with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{3-chloropropanol} + \text{trichlorosilane} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Carbonic acid;3-trichlorosilylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trichlorosilyl group can be reduced to form silanol derivatives.

    Substitution: The chlorine atoms in the trichlorosilyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of silanol derivatives.

    Substitution: Formation of substituted trichlorosilyl derivatives.

Scientific Research Applications

Chemistry: Carbonic acid;3-trichlorosilylpropan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex organosilicon compounds. Its unique functional groups allow for diverse chemical modifications.

Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules, enabling the study of protein-silicon interactions and the development of silicon-based bioconjugates.

Industry: In industrial applications, this compound is used in the production of advanced materials, such as silicon-based polymers and coatings, which exhibit improved mechanical and thermal properties.

Mechanism of Action

The mechanism of action of carbonic acid;3-trichlorosilylpropan-1-ol involves its interaction with various molecular targets through its functional groups. The trichlorosilyl group can form covalent bonds with nucleophilic sites on biomolecules, while the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

Comparison with Similar Compounds

    Carbonic acid;3-chloropropanol: Similar structure but lacks the trichlorosilyl group.

    Trichlorosilane: Contains the trichlorosilyl group but lacks the propanol backbone.

    3-trichlorosilylpropan-1-ol: Similar structure but lacks the carbonic acid moiety.

Uniqueness: Carbonic acid;3-trichlorosilylpropan-1-ol is unique due to the presence of both carbonic acid and trichlorosilyl functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and the development of novel materials and compounds with enhanced properties.

Properties

CAS No.

41423-05-6

Molecular Formula

C7H16Cl6O5Si2

Molecular Weight

449.1 g/mol

IUPAC Name

carbonic acid;3-trichlorosilylpropan-1-ol

InChI

InChI=1S/2C3H7Cl3OSi.CH2O3/c2*4-8(5,6)3-1-2-7;2-1(3)4/h2*7H,1-3H2;(H2,2,3,4)

InChI Key

BVGGAYZDMAXCSB-UHFFFAOYSA-N

Canonical SMILES

C(CO)C[Si](Cl)(Cl)Cl.C(CO)C[Si](Cl)(Cl)Cl.C(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.